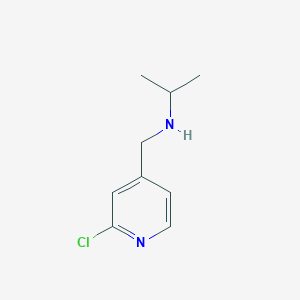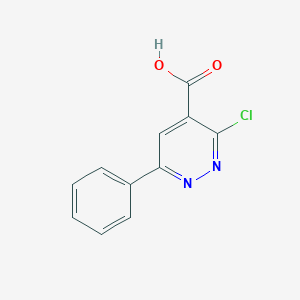
(2-Chloropyridin-4-ylmethyl)-isopropylamine
Descripción general
Descripción
“(2-Chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It is also known as “2-Chloro-4-(hydroxymethyl)pyridine” and has a molecular weight of 143.571 Da . The compound appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-4-yl)methanol” consists of a pyridine ring with a chlorine atom at the 2nd position and a methanol group at the 4th position .Physical And Chemical Properties Analysis
“(2-Chloropyridin-4-yl)methanol” has a boiling point of 256.2±25.0 °C and a density of 1.244±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Chemical Compounds
- (2-Chloropyridin-4-ylmethyl)-isopropylamine and its derivatives are involved in the synthesis of various chemical compounds. For instance, N-alkyl-4-chloro-2-pyridine carboxamides, which are derived from isopropylamine and 4-chloropyridine-2-carboxylic acid, have been synthesized and characterized using IR, 1H NMR, and ESI-MS techniques (Pan Qing-cai, 2011).
Intermediate in Pharmaceutical Synthesis
- The compound is an intermediate in the synthesis of pharmaceuticals. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, synthesized from similar compounds, serves as an intermediate for lafutidine (Shen Li, 2012).
Role in Chemical Reactions
- In chemical reactions, compounds like this compound act as a directing group in nickel-catalyzed and benzoic acid-promoted sulfenylation of unactivated arenes. This approach provides efficient access to valuable aryl sulfides with a broad substrate scope and high functional group tolerance (Ke-Fang Yang et al., 2015).
Application in Corrosion Inhibition
- Derivatives of this compound, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM), are used as inhibitors for mild steel corrosion in acidic solutions. These compounds exhibit mixed-type inhibitive action and obey Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).
In Protein Modification
- Certain derivatives of this compound, like 4-halopyridines, have been investigated as selective, tunable, and switchable covalent protein modifiers. These are useful in developing chemical probes for various applications (Christopher L Schardon et al., 2017).
Use in Drug Synthesis
- Compounds such as 2-chloropyridine-3,5-dicarbonitriles, synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile, have been evaluated for their biological properties. They showed modest inhibition of acetylcholinesterase and butyrylcholinesterase, making them candidates for treating Alzheimer's and neuronal vascular diseases (Abdelouahid Samadi et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXBPEYQEHSIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B1415909.png)




![1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B1415918.png)
![[4-(5-Pyrimidinyl)phenyl]methanamine dihydrochloride](/img/structure/B1415919.png)

![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)



